molecular formula C10H13BrFN B597718 N-Propyl 2-bromo-6-fluorobenzylamine CAS No. 1355248-10-0

N-Propyl 2-bromo-6-fluorobenzylamine

Cat. No. B597718
M. Wt: 246.123
InChI Key: FQCCVTXTBPNYAM-UHFFFAOYSA-N
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Description

N-Propyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C10H13BrFN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-Propyl 2-bromo-6-fluorobenzylamine is represented by the InChI code 1S/C10H13BrFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3 . The molecular weight of the compound is 246.12 .


Physical And Chemical Properties Analysis

N-Propyl 2-bromo-6-fluorobenzylamine has a molecular weight of 246.12 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Fluorine Substitution Effects on Molecular Flexibility Research demonstrates the impact of ring fluorination on the structural and dynamic properties of molecules similar to N-Propyl 2-bromo-6-fluorobenzylamine, such as 2-fluorobenzylamine. These effects have been studied through rotational spectroscopy and quantum chemical methods, revealing insights into molecular flexibility and tunneling pathways. Such studies are crucial for understanding the behavior of fluorinated compounds in various chemical and biological contexts (Calabrese et al., 2013).

Metabolism of Halogenated Aromatic Amines Investigations into the metabolism of halogenated aromatic amines, like 2-bromo-4-methylaniline, provide insights relevant to understanding how similar structures, potentially including N-Propyl 2-bromo-6-fluorobenzylamine, are processed by liver microsomes. Such studies highlight the metabolic pathways and the influence of halogen substituents on the rate of metabolism, which is crucial for assessing the environmental and pharmacological implications of these compounds (Boeren et al., 1992).

Applications in Synthesis and Derivatization N-Propyl 2-bromo-6-fluorobenzylamine and related compounds are valuable in synthetic chemistry for derivatizing amino acids and peptides, as demonstrated by the practical synthesis of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB). This compound serves as an alternative Sanger's reagent for amino acid derivatization, detectable by electrospray ionization mass spectrometry, showcasing the utility of fluorobenzylamine derivatives in enhancing analytical methodologies (Liu & Sayre, 2004).

Innovative Organometallic Complexes The creation of organoaluminium complexes incorporating amido phosphine chelate with a pendant amine arm exemplifies the advanced applications of fluorobenzylamine derivatives in the development of new materials and catalysts. These complexes, derived from reactions involving compounds like N-(dimethylaminoethyl)-2-fluoroaniline, highlight the potential of fluorobenzylamines in materials science and organometallic chemistry (Lee & Liang, 2005).

Ortho-Selective C–H Fluorination Research into the palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines, including methodologies that could potentially apply to N-Propyl 2-bromo-6-fluorobenzylamine, showcases the advancements in selective fluorination techniques. These methods enable the efficient synthesis of ortho-fluorinated benzylamines, illustrating the role of fluorobenzylamines in medicinal chemistry and drug development (Chen et al., 2015).

properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCCVTXTBPNYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742812
Record name N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl 2-bromo-6-fluorobenzylamine

CAS RN

1355248-10-0
Record name Benzenemethanamine, 2-bromo-6-fluoro-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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